molecular formula C14H13BrMgO2 B14879474 4-(4-Methoxyphenoxymethyl)phenylmagnesium bromide

4-(4-Methoxyphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14879474
M. Wt: 317.46 g/mol
InChI Key: YDMWZVUWAJJNJQ-UHFFFAOYSA-M
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Description

4-(4-methoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is a Grignard reagent. Grignard reagents are organomagnesium compounds typically used in organic synthesis to form carbon-carbon bonds. This specific compound is used in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(4-methoxyphenoxymethyl)phenylmagnesium bromide involves the reaction of 4-(4-methoxyphenoxymethyl)bromobenzene with magnesium in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture or oxygen. The general reaction scheme is as follows:

4-(4-methoxyphenoxymethyl)bromobenzene+Mg4-(4-methoxyphenoxymethyl)phenylmagnesium bromide\text{4-(4-methoxyphenoxymethyl)bromobenzene} + \text{Mg} \rightarrow \text{this compound} 4-(4-methoxyphenoxymethyl)bromobenzene+Mg→4-(4-methoxyphenoxymethyl)phenylmagnesium bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of high-purity reagents and solvents, along with controlled reaction environments, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenoxymethyl)phenylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Halides: Organic halides are often used in substitution reactions.

    Electrophiles: Various electrophiles can be used in coupling reactions.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions.

    Coupled Products: Formed from coupling reactions with electrophiles.

Scientific Research Applications

4-(4-methoxyphenoxymethyl)phenylmagnesium bromide is used in various scientific research applications:

    Organic Synthesis: Used to form complex organic molecules.

    Pharmaceuticals: Plays a role in the synthesis of drug intermediates.

    Material Science: Used in the preparation of polymers and other materials.

    Biological Studies: Employed in the synthesis of biologically active compounds.

Mechanism of Action

The compound acts as a nucleophile in chemical reactions. The magnesium atom in the compound forms a bond with the carbon atom, making the carbon nucleophilic. This nucleophilic carbon can then attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The mechanism involves the transfer of electrons from the magnesium-carbon bond to the electrophilic center.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxyphenylmagnesium bromide
  • 3-methoxyphenylmagnesium bromide
  • 4-fluorophenylmagnesium bromide

Uniqueness

4-(4-methoxyphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the methoxyphenoxymethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a valuable reagent in specific synthetic applications where other Grignard reagents might not be as effective.

Properties

Molecular Formula

C14H13BrMgO2

Molecular Weight

317.46 g/mol

IUPAC Name

magnesium;1-methoxy-4-(phenylmethoxy)benzene;bromide

InChI

InChI=1S/C14H13O2.BrH.Mg/c1-15-13-7-9-14(10-8-13)16-11-12-5-3-2-4-6-12;;/h3-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

YDMWZVUWAJJNJQ-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

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